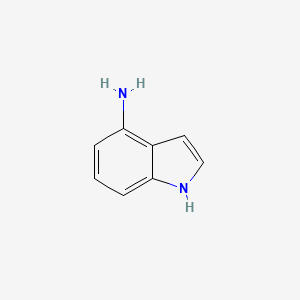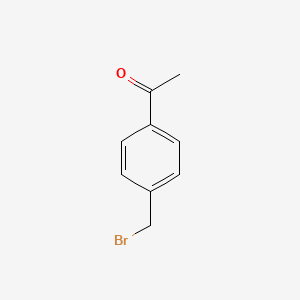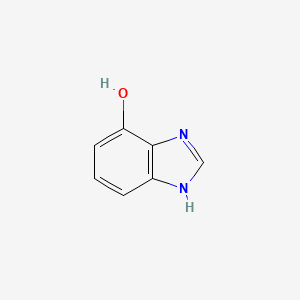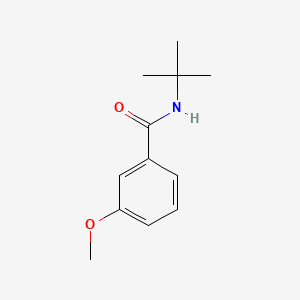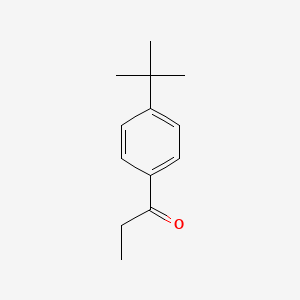
2-(Benzyloxy)-5-chlorobenzaldehyde
Vue d'ensemble
Description
2-(Benzyloxy)-5-chlorobenzaldehyde, also known as 2-chlorobenzyloxybenzaldehyde, is an organic compound with the molecular formula C12H10ClO2. It is a colorless solid that is used as a precursor to various pharmaceuticals, dyes, and other organic compounds. This compound is also used as a reagent in organic synthesis and in the preparation of organic compounds.
Applications De Recherche Scientifique
Molecular Structure Studies
2-Chlorobenzaldehyde, closely related to 2-(Benzyloxy)-5-chlorobenzaldehyde, has been studied for its molecular structure using gas-phase electron diffraction. This research provides insights into the geometric and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Schāfer, Samdal, & Hedberg, 1976).
Anticancer Activity
A series of benzyloxybenzaldehyde derivatives, including this compound, have been synthesized and tested against HL-60 cell lines for anticancer activity. These compounds have shown significant activity, contributing to the development of new anticancer agents (Lin et al., 2005).
Chemical Synthesis Applications
This compound and related compounds are used in various chemical syntheses. For example, they have been utilized in the synthesis of 1-hydroxy-1,2,3-triazoles (Uhlmann et al., 1997), and in the preparation of pyridinium salts for benzylation of alcohols (Poon & Dudley, 2006).
Anti-Tubercular Applications
Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown promising activity against Mycobacterium tuberculosis, offering potential in tuberculosis treatment (Nimbalkar et al., 2018).
Enzyme Catalysis
This compound has been used in studies involving enzyme catalysis, particularly in asymmetric C–C-bond formation using benzaldehyde lyase (Kühl et al., 2007).
Drug Synthesis and Modification
Compounds related to this compound have been utilized in the synthesis and modification of various drugs. For example, in the synthesis of new hydroxy-2-styrylchromones, a class of compounds with potential pharmacological properties (Santos, Silva, & Cavaleiro, 2003).
Nuclear Medicine
Derivatives of this compound have been investigated in the context of nuclear medicine, particularly in myocardial perfusion imaging with PET (Mou et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research into therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
Propriétés
IUPAC Name |
5-chloro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVPQTUCJPTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358375 | |
| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38544-16-0 | |
| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(benzyloxy)-5-chlorobenzaldehyde relate to its anticancer activity?
A1: The study explores the structure-activity relationship (SAR) of several benzyloxybenzaldehyde derivatives, including this compound. Although specific conclusions regarding the role of the chlorine atom in the 5-position are not drawn, the research demonstrates that modifications to the benzyloxy moiety significantly influence the anticancer potency. [] For instance, the presence of a methoxy group at the meta position of the benzyl ring, as in 2-[(3-methoxybenzyl)oxy]benzaldehyde, resulted in enhanced activity compared to this compound. [] This suggests that substitutions on the benzyl ring can be further explored to optimize the anticancer activity of this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




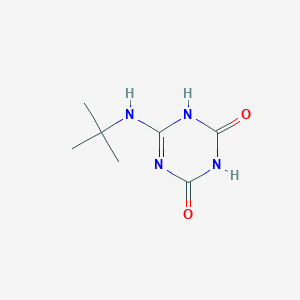
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)

